Difluorotitanium(4+);2-methylcyclopenta-1,3-diene
Description
Difluorotitanium(4+);2-methylcyclopenta-1,3-diene is a titanium(IV)-based organometallic complex featuring a 2-methyl-substituted cyclopentadienyl ligand and two fluoride ligands. Structurally, it belongs to the metallocene family, where a transition metal is sandwiched between cyclopentadienyl (Cp) rings. The substitution of chloride ligands (common in analogous complexes like titanocene dichloride) with fluorides and the addition of a methyl group to the Cp ring distinguish this compound. Such modifications influence electronic properties, steric bulk, and reactivity, making it relevant for catalysis and materials science applications .
Properties
Molecular Formula |
C12H14F2Ti+2 |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
difluorotitanium(4+);2-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2FH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+6/p-2 |
InChI Key |
DSVWUSGKWPFLIS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.F[Ti+4]F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluorotitanium(4+);2-methylcyclopenta-1,3-diene typically involves the reaction of titanium tetrachloride with 2-methylcyclopenta-1,3-diene in the presence of a fluorinating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Difluorotitanium(4+);2-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium species.
Substitution: Ligand substitution reactions can occur, where the 2-methylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens. These reactions are typically carried out under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are often performed under an inert atmosphere to avoid unwanted side reactions.
Substitution: Ligand substitution reactions can be facilitated by the use of coordinating solvents or by applying heat to drive the reaction forward.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide complexes, while reduction can produce titanium(III) or titanium(II) species. Substitution reactions can result in a variety of titanium complexes with different ligands.
Scientific Research Applications
Difluorotitanium(4+);2-methylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which difluorotitanium(4+);2-methylcyclopenta-1,3-diene exerts its effects involves the coordination of the titanium center with various substrates. This coordination can activate the substrates towards chemical reactions, such as bond formation or cleavage. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being transformed.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ligand Effects: Fluoride vs. Chloride
A key distinction lies in the ligand environment. Compared to Bis(cyclopentadienyl)titanium dichloride (CAS 1271-19-8), which has two chloride ligands, the substitution of chloride with fluoride in the target compound introduces significant differences:
- Electronegativity and Bond Strength: Fluoride’s higher electronegativity (4.0 vs.
- Steric Effects: Fluoride’s smaller ionic radius (133 pm vs.
Substituent Effects: Methyl vs. Unsubstituted Cp Ligands
The 2-methyl group on the Cp ring differentiates this compound from simpler metallocenes like Bis(cyclopentadienyl)hafnium dichloride (CAS 12116-66-4):
- Electron-Donating Capacity: Methyl groups donate electrons via inductive effects, increasing the Cp ligand’s electron density.
- For example, in catalysis, this might slow ligand substitution or favor specific reaction pathways .
Metal Center Variations: Ti vs. Hf and Mo
Comparisons with hafnium and molybdenum analogs highlight metal-specific trends:
- Atomic Size and Electronegativity : Titanium (atomic radius: 176 pm) is smaller than hafnium (208 pm), leading to shorter metal-ligand bonds. This affects orbital overlap and electronic properties.
- Redox Behavior : Titanium(IV) complexes are generally less redox-active than molybdenum analogs, which often exhibit multiple oxidation states. This makes the target compound more suited for applications requiring stability over catalytic versatility .
Table 1. Structural and Electronic Comparison of Selected Metallocenes
| Compound Name | CAS Number | Metal | Ligands | Substituent on Cp | Key Properties (Inferred) |
|---|---|---|---|---|---|
| Difluorotitanium(4+);2-methylcyclopenta-1,3-diene | N/A | Ti(IV) | 2 F⁻ | 2-methyl | High thermal stability, moderate steric bulk |
| Bis(cyclopentadienyl)titanium dichloride | 1271-19-8 | Ti(IV) | 2 Cl⁻ | None | Lower bond strength, larger ligand size |
| Bis(cyclopentadienyl)hafnium dichloride | 12116-66-4 | Hf(IV) | 2 Cl⁻ | None | Larger metal center, reduced electronegativity |
Research Findings and Limitations
- Similar behavior is plausible in the titanium complex, with fluorides acting as electron-withdrawing groups .
- Synthesis Challenges : Fluoride ligands are harder to incorporate than chlorides due to their strong metal-binding affinity, requiring specialized reagents (e.g., HF or fluorinated precursors).
- Data Gaps : Experimental data on reactivity, catalytic performance, and spectroscopic properties are scarce, necessitating further studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
